molecular formula C14H21NO B026519 (S)-5-Methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine CAS No. 101403-24-1

(S)-5-Methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine

货号: B026519
CAS 编号: 101403-24-1
分子量: 219.32 g/mol
InChI 键: ICJPCRXVYMMSJY-LBPRGKRZSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(S)-5-Methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine is a chiral compound belonging to the class of tetrahydronaphthalenes This compound is characterized by the presence of a methoxy group at the 5-position and a propylamine group at the 2-position of the tetrahydronaphthalene ring system

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (S)-5-Methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine typically involves several key steps:

    Starting Material: The synthesis often begins with commercially available 5-methoxy-1-tetralone.

    Reduction: The ketone group of 5-methoxy-1-tetralone is reduced to the corresponding alcohol using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Amination: The resulting alcohol is then converted to the amine via reductive amination. This step involves the reaction of the alcohol with a suitable amine (e.g., propylamine) in the presence of a reducing agent like sodium cyanoborohydride (NaBH3CN).

    Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the desired (S)-enantiomer. This can be achieved using chiral chromatography or by forming diastereomeric salts with a chiral acid, followed by separation and recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Additionally, continuous flow chemistry techniques may be employed to enhance efficiency and scalability.

化学反应分析

Types of Reactions

(S)-5-Methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can further modify the compound, such as reducing the methoxy group to a hydroxyl group using hydride reagents.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at the amine or methoxy positions. Common reagents include alkyl halides and acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Alkyl halides, acyl chlorides

Major Products

    Oxidation: Ketones, aldehydes

    Reduction: Alcohols

    Substitution: Alkylated or acylated derivatives

科学研究应用

Parkinson's Disease Treatment

Rotigotine acts as a non-selective dopamine agonist. Its primary application is in the management of Parkinson's disease symptoms. Clinical studies have demonstrated that it can improve motor function and reduce the severity of symptoms in patients with moderate to advanced stages of the disease. A randomized controlled trial showed significant improvements in the Unified Parkinson's Disease Rating Scale (UPDRS) scores among patients treated with Rotigotine compared to placebo .

Restless Legs Syndrome (RLS)

In addition to Parkinson's disease, Rotigotine has been approved for treating Restless Legs Syndrome. Its efficacy in alleviating RLS symptoms has been supported by various studies indicating significant reductions in the International Restless Legs Syndrome Study Group (IRLSSG) rating scale scores . The transdermal delivery system of Rotigotine allows for continuous drug release, which is beneficial for managing nocturnal symptoms associated with RLS.

Neuroprotective Effects

Recent research has explored the neuroprotective properties of Rotigotine. Studies suggest that it may help protect dopaminergic neurons from degeneration through its antioxidant properties and by modulating neuroinflammatory responses . This aspect is particularly relevant for developing therapies aimed at slowing the progression of neurodegenerative diseases.

Clinical Trials

  • Trial on Parkinson's Disease : A double-blind study involving 600 patients assessed the long-term effects of Rotigotine on motor and non-motor symptoms of Parkinson's disease. Results indicated sustained improvement over 12 months with a favorable safety profile .
  • Restless Legs Syndrome Study : Another study focused on RLS involved 400 participants and demonstrated that Rotigotine significantly reduced symptoms compared to placebo over an 8-week period .

Observational Studies

Observational studies have provided insights into real-world effectiveness. A cohort study involving 200 patients with advanced Parkinson's disease reported that those using Rotigotine experienced fewer "off" periods compared to those on other dopaminergic therapies .

Potential for Other Indications

Research is ongoing to evaluate the potential use of Rotigotine in other neurological disorders such as Alzheimer's disease and depression. Preliminary findings suggest that its dopaminergic activity might benefit cognitive function and mood regulation in these conditions .

Development of Novel Formulations

Innovations in drug delivery systems are being explored to enhance the pharmacokinetic profile of Rotigotine. Microneedle patches and nanoparticle formulations are under investigation to improve bioavailability and patient compliance .

作用机制

The mechanism of action of (S)-5-Methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine involves its interaction with specific molecular targets, such as neurotransmitter receptors and enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

相似化合物的比较

Similar Compounds

    ®-5-Methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine: The enantiomer of the compound, which may exhibit different biological activities.

    5-Methoxy-1-tetralone: The precursor in the synthesis of the compound.

    N-Propyl-1,2,3,4-tetrahydronaphthalen-2-amine: A structurally similar compound lacking the methoxy group.

Uniqueness

(S)-5-Methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine is unique due to its specific chiral configuration and the presence of both methoxy and propylamine groups. These structural features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.

生物活性

(S)-5-Methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine, also known as (S)-1,2,3,4-tetrahydro-5-methoxy-N-propyl-2-naphthalenamine hydrochloride, is a compound of significant interest in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C14H22ClNO
  • Molecular Weight : 255.79 g/mol
  • CAS Number : 93601-86-6

This compound has been studied for its interactions with several neurotransmitter systems:

  • Dopaminergic Activity : The compound exhibits affinity for dopamine receptors, particularly D2 and D3 receptors. Its structural similarity to known dopaminergic agents suggests potential application in treating disorders like Parkinson's disease and schizophrenia .
  • Monoamine Oxidase Inhibition : Research indicates that it may inhibit monoamine oxidase B (MAO-B), an enzyme involved in the breakdown of dopamine. This inhibition can lead to increased levels of dopamine in the brain, which is beneficial in managing Parkinson's disease symptoms .
  • Serotonergic and Noradrenergic Systems : Preliminary studies suggest that this compound may also interact with serotonin and noradrenaline transporters, potentially influencing mood and anxiety disorders .

Pharmacological Studies

Recent studies have evaluated the pharmacological profiles of this compound through various assays:

Table 1: Summary of Biological Assays

Assay TypeResultReference
D2 Receptor BindingHigh affinity (EC50 ~ 0.87 nM)
D3 Receptor BindingModerate affinity (EC50 ~ 1884 nM)
MAO-B InhibitionIC50 = 21 nM
Serotonin TransporterIC50 = 944 nM

Case Study 1: Parkinson's Disease Treatment

A study investigated the effects of this compound in animal models of Parkinson's disease. The results indicated that administration of the compound led to significant improvements in motor function and reduced dopaminergic neuron degeneration compared to control groups. The neuroprotective effects were attributed to its MAO-B inhibitory activity and enhancement of dopaminergic signaling .

Case Study 2: Depression and Anxiety

Another study explored the compound's potential as an antidepressant. Using a chronic mild stress model in rodents, this compound showed significant reductions in depressive-like behaviors. Its action on serotonin receptors was hypothesized to play a crucial role in mediating these effects .

属性

IUPAC Name

(2S)-5-methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO/c1-3-9-15-12-7-8-13-11(10-12)5-4-6-14(13)16-2/h4-6,12,15H,3,7-10H2,1-2H3/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICJPCRXVYMMSJY-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1CCC2=C(C1)C=CC=C2OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCN[C@H]1CCC2=C(C1)C=CC=C2OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40444040
Record name (S)-5-Methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40444040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101403-24-1
Record name (S)-5-Methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40444040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

This compound was prepared following Procedure A from 5-methoxy 2-tetralone (6.0 g, 34.0 mmol), acetic acid (5.1 ml, 102 mmol), propyl amine (5.5 ml, 68 mmol), and NaCNBH3 (5.3 g, 85 mmol) to give 4.63 g of 32b (62%, free base). 1H NMR (free base) (400 MHz, CDCl3) 0.92-0.964 (t, 3H, J=7.6 Hz), 1.39 (bs, 1H), 1.49-1.61 (m, 3H), 2.05-2.10 (m, 1H), 2.53-2.62 (m, 2H), 2.66-2.70 (t, 3H, J=7.6 Hz), 2.87-2.94 (m, 2H), 2.98-3.03 (m, 1H), 3.81 (s, 3H), 6.65-6.67 (d, 1H, J=8 Hz), 6.96-6.71 (d, 1H, J=8 Hz), 7.07-7.11 (t, 1H, J=7.2 Hz).
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
5.1 mL
Type
reactant
Reaction Step Two
Quantity
5.5 mL
Type
reactant
Reaction Step Three
Quantity
5.3 g
Type
reactant
Reaction Step Four
Name
Yield
62%

Synthesis routes and methods II

Procedure details

Another process for preparing racemic rotigotine hydrochloride, which is disclosed in U.S. Pat. No. 4,564,628, is shown in Scheme 2 below. 5-methoxy-2-tetralon (Compound I) is reacted with 3-propylamine in acetic acid and H2/PtO2 to obtain 1,2,3,4-tetrahydro-5-methoxy-N-propyl-2-naphthaleneamine (Compound VI). This intermediate then is reacted either with 2-thienylacetic acid in presence of borane trimethylamine complex in xylene or with 2-thienylacetyl chloride and lithium aluminum hydride to obtain 1,2,3,4-tetrahydro-5-methoxy-N-propyl-N-[2-(2-thienyl)ethyl]-2-naphthaleneamine (Compound IV). Finally, this intermediate is reacted with boron tribromide, then with HCl, to form the racemic rotigotine hydrochloride (Compound V).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
H2 PtO2
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-5-Methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine
Reactant of Route 2
Reactant of Route 2
(S)-5-Methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine
Reactant of Route 3
Reactant of Route 3
(S)-5-Methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine
Reactant of Route 4
(S)-5-Methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine
Reactant of Route 5
Reactant of Route 5
(S)-5-Methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine
Reactant of Route 6
Reactant of Route 6
(S)-5-Methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。